![molecular formula C17H18N2O3S B586223 N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine CAS No. 1391068-09-9](/img/structure/B586223.png)

N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

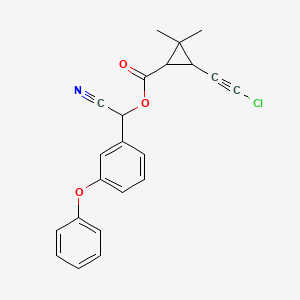

N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is a metabolite of Atazanavir . Atazanavir is an antiretroviral medication used to treat HIV/AIDS . The molecular formula of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is C17H18N2O3S .

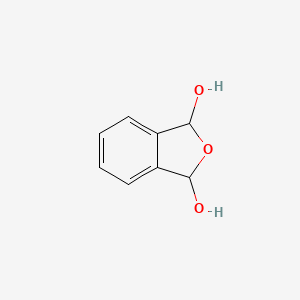

Molecular Structure Analysis

The molecular structure of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine consists of a cysteine molecule that has been acetylated at the nitrogen atom and has a [4-(2-pyridinyl)benzyl] group attached to the sulfur atom .Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is 330.4 g/mol . Other physical and chemical properties such as boiling point, density, and solubility were not found in the sources.Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

NAC, as an acetylated form of the amino acid L-cysteine, serves as a precursor to glutathione (GSH), a powerful antioxidant. Its antioxidant activity is crucial in managing diseases like cystic fibrosis (CF), where it helps in airway inflammation and redox balance restoration. NAC's ability to prevent and eradicate biofilms, especially those from Pseudomonas aeruginosa infections in CF, marks its significance in respiratory health (Guerini et al., 2022).

Hepatic Protection and Anti-inflammatory Effects

In the context of liver diseases, which are often associated with oxidative stress (OS) and inflammation, NAC shows promising results. Its role in supplementing cysteine for GSH synthesis highlights its therapeutic potential in mitigating markers of inflammation and OS in hepatic damage. This underscores NAC's importance in managing liver disease, given its broad antioxidative and anti-inflammatory roles (Andrade et al., 2015).

Role in Psychiatric Disorders

NAC's application extends into psychiatry, where it has been identified as beneficial in treating disorders such as addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. Its mechanisms, likely involving modulation of glutamatergic, neurotropic, and inflammatory pathways, position NAC as a promising agent in the psychiatric treatment landscape (Dean et al., 2011).

Antimicrobial Applications

Exploring the antimicrobial effects, NAC has been studied for its role in managing acute respiratory distress syndrome (ARDS) and acute lung injury (ALI), conditions resembling COVID-19 symptoms. The potential of NAC to improve outcomes in these conditions by modulating inflammation and oxidative stress signals its applicability in infectious diseases, particularly in acute care settings (Schloss et al., 2020).

Mechanism of Action

While the specific mechanism of action for N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is not mentioned in the sources, it’s known that its parent compound, Atazanavir, is used as an antiretroviral medication. Atazanavir works by inhibiting the enzyme HIV-1 protease, preventing the formation of mature virions .

properties

IUPAC Name |

(2R)-2-acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-12(20)19-16(17(21)22)11-23-10-13-5-7-14(8-6-13)15-4-2-3-9-18-15/h2-9,16H,10-11H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBPUXNKKKMWON-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)